molecular formula C23H34N4O3 B286464 2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B286464
M. Wt: 414.5 g/mol
InChI Key: RNPHRMMNLKJVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as BPI-7711, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not yet fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. This compound has also been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving heart function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to determine its effectiveness in certain applications.

Future Directions

There are several future directions for 2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione research. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its effectiveness in treating different types of cancer and to identify any potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of 2-(butoxymethyl)pyrrolidine with 4-(2-butoxyphenyl)piperazine in the presence of sodium hydride. The resulting product is then reacted with 1,2,3,6-tetrahydro-1H-imidazo[1,2-c]pyrimidin-5(4H)-one to form this compound.

Scientific Research Applications

2-{3-[4-(2-butoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. This compound has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells, and in vivo studies have demonstrated its ability to inhibit tumor growth.

Properties

Molecular Formula

C23H34N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-[4-(2-butoxyphenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C23H34N4O3/c1-2-3-18-30-21-10-5-4-8-19(21)25-16-14-24(15-17-25)11-7-13-27-22(28)20-9-6-12-26(20)23(27)29/h4-5,8,10,20H,2-3,6-7,9,11-18H2,1H3

InChI Key

RNPHRMMNLKJVFD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CCCN4C3=O

Canonical SMILES

CCCCOC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CCCN4C3=O

Origin of Product

United States

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